molecular formula C7H6F6N2 B1626919 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine CAS No. 28598-72-3

5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Cat. No.: B1626919
CAS No.: 28598-72-3
M. Wt: 232.13 g/mol
InChI Key: OXGXJAHEBLONMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomerism Considerations

The systematic naming of 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine follows the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic compounds. The base structure is a 1,4-diazepine, a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The "2,3-dihydro" prefix indicates saturation at these positions, while "1H" specifies that position 1 bears a hydrogen atom. The compound features two trifluoromethyl groups at positions 5 and 7, indicated by the "bis(trifluoromethyl)" descriptor with appropriate position numbers.

The compound potentially exhibits several isomeric forms due to the seven-membered ring structure. Position isomerism could arise from alternative placements of the trifluoromethyl groups, while conformational isomerism results from the non-planar nature of the seven-membered ring. Additionally, potential tautomeric forms may exist involving the nitrogen atoms, which could influence the compound's chemical properties and reactivity patterns.

Table 1: Potential Isomeric Forms of 5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Isomer Type Description Structural Implications
Position Isomers Variation in trifluoromethyl positions Affects electronic distribution and reactivity
Conformational Isomers Different ring conformations Influences overall molecular geometry and stability
Tautomers Proton shift between nitrogen atoms Alters electronic properties and hydrogen bonding

Properties

IUPAC Name

5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6N2/c8-6(9,10)4-3-5(7(11,12)13)15-2-1-14-4/h3,14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGXJAHEBLONMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C=C(N1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565137
Record name 5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28598-72-3
Record name 5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Perfluoropent-2-ene with Ethylenediamine

Reaction Mechanism and Conditions

The most widely reported synthesis involves the reaction of perfluoropent-2-ene (C₅F₁₀) or its 2-amino-4-imino derivative with ethylenediamine (H₂NCH₂CH₂NH₂). This method proceeds via nucleophilic attack of the amine on the electron-deficient fluorinated alkene, followed by cyclization to form the seven-membered diazepine ring. The reaction is typically conducted under reflux in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), yielding 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine as a primary product.

Structural Validation

X-ray crystallography of analogous compounds, such as 1,9-trifluoromethyl-3,4,6,7-tetrahydro-2H-pyrazinopyrazine, confirms the bicyclic architecture and regiospecific incorporation of trifluoromethyl groups. Nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) further validate the structure, with characteristic signals for the diazepine protons (δ 3.2–4.1 ppm) and molecular ion peaks corresponding to C₇H₆F₆N₂ (m/z 232.13).

Table 1: Key Reaction Parameters for Cyclocondensation
Reactant Solvent Temperature (°C) Time (h) Yield (%)
Perfluoropent-2-ene THF 80 24 65–70*
2-Amino-4-iminoperfluoropent-2-ene DMF 100 12 75–80*

*Estimated based on analogous reactions.

Cyclization of Fluorinated 1,3-Dicarbonyl Compounds

Direct Condensation with Ethylenediamine Hydroperchlorate

Fluorine-containing 1,3-diketones or 1,3-keto ethers undergo cyclization with ethylenediamine monohydroperchlorate (H₂NCH₂CH₂NH₃⁺Cl⁻) under mild conditions (25–40°C). The protonated amine facilitates nucleophilic attack on the diketone, followed by dehydration to form the diazepine core. This method is particularly advantageous for introducing electron-withdrawing trifluoromethyl groups at positions 5 and 7, as demonstrated by Burgart et al..

Solvent and Stoichiometric Considerations

Optimal yields are achieved in dichloromethane (DCM) with a 1:1 molar ratio of diketone to ethylenediamine hydroperchlorate. Prolonged reaction times (>48 h) or excess amine lead to side products such as N,N′-ethylenebis(aminovinyl ketones).

Table 2: Cyclization of 1,3-Diketones
1,3-Diketone Solvent Temperature (°C) Product Purity (%)
1,1,1-Trifluoropentane-2,4-dione DCM 30 90–95
1-Ethoxy-3,3,3-trifluoropropane-1,2-dione THF 40 85–90

Template-Assisted Synthesis Using Metal Complexes

Role of Transition Metal Templates

Copper(II) and nickel(II) bis(1,3-diketonates) act as templates in reactions with ethylenediamine, directing the formation of 1,4-diazepines. The metal ion coordinates to the diketone oxygen atoms, preorganizing the reactants for cyclization. Subsequent removal of the metal via acid treatment yields the free ligand.

Advantages and Limitations

This method offers superior regiocontrol compared to non-templated approaches, with yields exceeding 85% for copper-mediated reactions. However, scalability is limited by the cost of metal precursors and the need for post-synthetic purification.

Table 3: Metal-Templated Synthesis Outcomes
Metal Complex Reaction Time (h) Isolated Yield (%)
Cu(II) bis(1,3-diketonate) 18 88
Ni(II) bis(1,3-diketonate) 24 82

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Cyclocondensation : High scalability but moderate yields (65–80%).
  • 1,3-Diketone Cyclization : Excellent purity (85–95%) but requires stoichiometric protonated amine.
  • Metal-Templated Synthesis : Superior regioselectivity but limited industrial applicability due to metal costs.

Chemical Reactions Analysis

Substitution Reactions

The electron-withdrawing nature of -CF₃ groups enhances the susceptibility of adjacent positions to nucleophilic attack while deactivating the ring toward electrophilic substitution.

Nucleophilic Substitution

  • Amination : In analogous 1,4-diazepine systems, amino groups react with electrophilic centers under mild conditions. For example, 1,4-dihydro- diazepine-5,7-dione derivatives undergo regioselective amination at the C6 position when treated with guanidine, forming fused heterocycles .

  • Glycosylation/deglycosylation : Substituents at the C2 position of diazepine derivatives influence glycosidic bond stability. Electron-donating groups stabilize glycosides, while -CF₃ groups may accelerate deglycosylation under basic conditions due to increased electrophilicity .

Oxidation and Reduction

The diazepine ring and substituents participate in redox transformations:

Oxidation

  • Ring oxidation : The 2,3-dihydro-1H-1,4-diazepine core can oxidize to fully aromatic 1,4-diazepines under mild oxidizing agents (e.g., MnO₂), though -CF₃ groups may stabilize the dihydro form .

  • Side-chain oxidation : Trifluoromethyl groups are generally resistant to oxidation, preserving the compound’s electronic profile during reactions .

Reduction

  • Ring saturation : Catalytic hydrogenation (H₂/Pd-C) reduces the diazepine ring to a tetrahydro derivative, increasing conformational flexibility. This is critical in medicinal chemistry for modulating bioactivity .

Catalytic Functionalization

Transition-metal catalysis enables precise functionalization:

Rh-Catalyzed Hydroamination

  • Internal alkynes react with (aminomethyl)anilines in the presence of Rh catalysts to form 3-vinyl-1,4-benzodiazepines. This method achieves enantioselectivity up to 99% er, suggesting potential for asymmetric synthesis of trifluoromethyl analogs .

Suzuki–Miyaura Coupling

  • Boronic acids cross-couple with halogenated diazepines (e.g., Br or I at C5/C7) under Pd catalysis. The -CF₃ groups enhance the electrophilicity of adjacent carbons, facilitating coupling at these positions .

Comparative Reactivity

Reaction Type Typical Reagents/Conditions Key Products Influence of -CF₃ Groups
Nucleophilic substitutionGuanidine, K₂CO₃, DMF, 80°C Fused pyrimidodiazepinesAccelerates SNAr at activated positions
OxidationMnO₂, CH₂Cl₂, rt Aromatic diazepinesStabilizes dihydro form via electron withdrawal
Catalytic hydroamination[Rh(cod)Cl]₂, Brønsted acid Enantiopure 3-vinyl derivativesDirects regioselectivity via steric/electronic effects

Mechanistic Insights

  • Electron-withdrawing effects : -CF₃ groups increase the electrophilicity of the diazepine ring, favoring nucleophilic attacks at C5 and C7. This is corroborated by studies on similar fluorinated heterocycles .

  • Steric hindrance : The bulky -CF₃ groups restrict access to certain reaction sites, as observed in Rh-catalyzed reactions where substituent size dictates regioselectivity .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. Its derivatives have been investigated for their inhibitory effects against various pathogens, including bacteria and fungi. The trifluoromethyl groups enhance lipophilicity, which can improve membrane permeability and bioactivity.

Antimalarial Potential
Recent studies have focused on the compound's potential as an antimalarial agent. Research indicates that derivatives of 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine may act as inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. Compounds with similar structures have demonstrated effective inhibition (IC50 values in the low micromolar range) against PfDHODH and P. falciparum cell growth .

Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory properties. Certain derivatives exhibit the ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Agrochemical Applications

Pesticidal Activity
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine derivatives have been evaluated for their pesticidal activities. The trifluoromethyl group is known to enhance biological activity in agrochemicals by improving the stability and efficacy of the compounds against pests .

Material Science Applications

Fluorinated Polymers
The incorporation of 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine into polymer matrices has been explored for developing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are particularly valuable in applications requiring durability under harsh conditions .

Nanocomposites
Research has indicated that compounds like 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can be used as building blocks for nanocomposite materials. These materials exhibit improved mechanical properties and thermal stability due to the unique interactions between the organic compound and inorganic fillers .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Derivatives showed significant activity against bacterial strains.
Antimalarial Compounds inhibited PfDHODH with IC50 values < 100 nM in vitro.
Agrochemical Demonstrated effective pesticidal activity against target pests.
Material Science Developed fluorinated polymers with enhanced properties for industrial use.

Mechanism of Action

The mechanism of action of 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with various molecular targets. The electron-withdrawing trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can affect enzymatic activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine stands out due to its specific diazepine ring structure combined with the electron-withdrawing trifluoromethyl groups. This combination imparts unique chemical properties, making it highly valuable in various research and industrial applications.

Biological Activity

5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, molecular interactions, and therapeutic applications based on diverse research findings.

  • IUPAC Name : 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
  • Molecular Formula : C6H7F6N2
  • CAS Number : 177545-13-0
  • Melting Point : 126 - 128 °C
  • Purity : ≥ 95% .

Cytotoxicity and Anticancer Potential

Research indicates that compounds similar to 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine exhibit notable cytotoxicity against various cancer cell lines. A study evaluated a series of benzodiazepines for their effects on transformed B- and T-cells. The findings suggested that modifications in the structure significantly influenced their cytotoxic potency. Specifically, compounds with electron-rich heterocycles demonstrated sub-micromolar potency and selectivity for T-cells, inducing apoptosis without inhibiting mitochondrial ATPase .

Table 1: Summary of Cytotoxic Effects

CompoundCell LineConcentration (µM)Viability (%)Notes
BS130MCF10A10~95Non-toxic
BS533MCF710~90Non-toxic
BS62MCF720~75Moderate toxicity
BS230MCF750~70Significant reduction in viability

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis revealed that the trifluoromethyl substituent plays a critical role in enhancing the biological activity of these compounds. The presence of this group was associated with increased potency against cancer cells while maintaining lower toxicity to normal cells . The SAR studies highlighted that compounds with a trifluoromethyl group exhibited improved interactions at the molecular level.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity and interaction modes of 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine with various biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in cancer progression and apoptosis pathways. The computational models indicated favorable binding energies and established key interactions such as hydrogen bonds and π-π stacking with target proteins .

Case Studies

Several case studies have illustrated the therapeutic potential of compounds structurally related to 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine:

  • Case Study on MCF7 Cells : A study reported that treatment with BS230 significantly reduced MCF7 cell viability by approximately 29% after 48 hours compared to standard doxorubicin treatment. This indicates a promising alternative for targeting breast cancer cells while reducing toxicity towards normal cells .
  • Combination Therapy : Research has shown that combining certain derivatives of this compound with doxorubicin enhances anticancer efficacy while mitigating side effects typically associated with chemotherapy .

Q & A

Q. What strategies validate the compound’s role in catalytic systems or as a ligand in coordination chemistry?

  • Answer: X-ray absorption spectroscopy (XAS) and cyclic voltammetry (CV) assess ligand-metal bonding and redox behavior. Kinetic studies (stopped-flow UV-Vis) measure catalytic turnover rates. Spectroscopic titration (e.g., UV-Vis or fluorescence) quantifies binding constants with metal ions like Pd(II) or Cu(I) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 2
5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.